4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Overview
Description
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an aniline group (a benzene ring with an amino group) attached to the oxadiazole ring through an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving an amidoxime and an organic nitrile.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction. This step involves the reaction of the oxadiazole intermediate with an ethylating agent such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Oxidation can lead to the formation of oxadiazole oxides.
Reduction: Reduction can yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce nitroanilines or halogenated anilines.
Scientific Research Applications
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agricultural Chemistry:
Mechanism of Action
The mechanism of action of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline depends on its specific application:
Nematicidal Activity: The compound inhibits the reproduction of nematodes and affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids.
Antiviral Activity: The compound can inhibit viral replication by targeting specific viral proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: Similar structure with a methyl group instead of an ethyl group.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring in addition to the oxadiazole ring.
Uniqueness
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity and its interaction with biological targets.
Properties
IUPAC Name |
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-11-13-10(14-15-11)7-8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCOOABCIZWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667305 | |
Record name | 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689251-51-2 | |
Record name | 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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